molecular formula C21H25ClN6O2 B14950021 (2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine

(2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine

Cat. No.: B14950021
M. Wt: 428.9 g/mol
InChI Key: OTFQOYGVKHDNFV-UHFFFAOYSA-N
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Description

2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound that features a unique combination of a piperidine ring, a chlorophenyl group, and a triazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE typically involves multiple steps. The initial step often includes the formation of the piperidine ring, followed by the introduction of the benzyl and chlorophenyl groups. The triazinane ring is then formed through a cyclization reaction. The final step involves the formation of the hydraziniumolate group under specific reaction conditions, such as the use of a strong base or acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-METHOXYPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE
  • 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-FLUOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE
  • 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-BROMOPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE

Uniqueness

The uniqueness of 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C21H25ClN6O2

Molecular Weight

428.9 g/mol

IUPAC Name

(NE)-N-[1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide

InChI

InChI=1S/C21H25ClN6O2/c22-18-6-8-19(9-7-18)26-15-23-21(24-28(29)30)27(16-26)20-10-12-25(13-11-20)14-17-4-2-1-3-5-17/h1-9,20H,10-16H2,(H,23,24)

InChI Key

OTFQOYGVKHDNFV-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCC1N\2CN(CN/C2=N\[N+](=O)[O-])C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1N2CN(CNC2=N[N+](=O)[O-])C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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